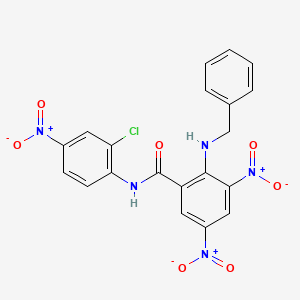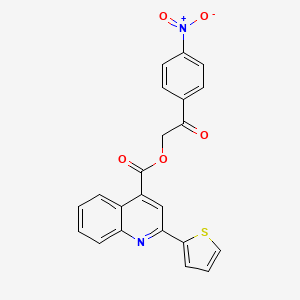![molecular formula C26H27N3O5S B12472144 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12472144.png)
2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a tetrahydrofuran ring, and a phenylsulfonyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of N-phenylglycine with phenylsulfonyl chloride to form N-phenyl-N-(phenylsulfonyl)glycine. This intermediate is then coupled with tetrahydrofuran-2-ylmethylamine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity reagents and solvents is also crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-phenyl-N-(phenylsulfonyl)glycine
- Tetrahydrofuran-2-ylmethylamine
- N-phenylglycine
Uniqueness
2-{[N-phenyl-N-(phenylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
特性
分子式 |
C26H27N3O5S |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
2-[[2-[N-(benzenesulfonyl)anilino]acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C26H27N3O5S/c30-25(28-24-16-8-7-15-23(24)26(31)27-18-21-12-9-17-34-21)19-29(20-10-3-1-4-11-20)35(32,33)22-13-5-2-6-14-22/h1-8,10-11,13-16,21H,9,12,17-19H2,(H,27,31)(H,28,30) |
InChIキー |
ITNVWAPTXSCGJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-2-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12472067.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472083.png)
![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12472088.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)alaninamide](/img/structure/B12472107.png)
![4-[3-(3,4-Dicyanophenoxy)-2-methylphenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12472108.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12472110.png)
![N-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-amine](/img/structure/B12472112.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B12472127.png)
![N~2~-(3-methylphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12472130.png)

![N-(4-{4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12472137.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12472138.png)
